molecular formula C6H6F2OS B12829101 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol

Cat. No.: B12829101
M. Wt: 164.18 g/mol
InChI Key: NDEUTRRJQQIIDM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol: is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene with difluoromethylating agents under controlled conditions. For instance, the reaction of thiophene with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol (CAS: 1443500-45-5) is an organic compound featuring a difluorinated ethyl alcohol moiety attached to a thiophene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C6H4F2OS, with a molecular weight of 178.16 g/mol. The presence of fluorine atoms and the thiophene ring contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit microsomal prostaglandin E synthase 1 (mPGES-1), which plays a crucial role in prostaglandin E2 (PGE2) biosynthesis.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism involves interference with protein synthesis and cell wall integrity .

Pharmacological Effects

The pharmacological effects of this compound include:

Anti-inflammatory Properties
The inhibition of mPGES-1 leads to decreased levels of PGE2, a pro-inflammatory mediator. This suggests potential applications in treating inflammatory conditions.

Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria. For example, it shows effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis .

Case Studies

  • Inhibition Studies : A study evaluated the effect of various concentrations of this compound on bacterial growth. The results indicated that at concentrations ranging from 15.625 to 62.5 μM, the compound effectively inhibited bacterial growth in vitro, demonstrating its potential as an antimicrobial agent .
Bacterial Strain MIC (μM) Activity Type
Staphylococcus aureus15.625 – 62.5Bactericidal
Enterococcus faecalis62.5 – 125Bacteriostatic

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has revealed that modifications to the thiophene ring and fluorine substituents can significantly enhance or diminish biological activity. Compounds with optimal fluorination patterns exhibited improved enzyme inhibition and antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-difluoro-2-(thiophen-2-yl)ethan-1-ol, and how can reaction efficiency be optimized?

The compound is typically synthesized via base-mediated reactions or transition metal-catalyzed cross-coupling. For example, base-mediated nucleophilic substitution using thiophene derivatives and fluorinated precursors can yield the target alcohol. Reaction efficiency is optimized by controlling temperature (e.g., 0–60°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Catalytic systems, such as palladium complexes, may enhance regioselectivity and reduce byproduct formation .

Q. How is structural characterization performed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : Key signals include the thiophene protons (δ ~7.0–7.4 ppm in 1H^1H NMR) and fluorinated carbons (δ ~100–120 ppm in 19F^{19}F NMR). The hydroxyl proton appears as a broad singlet (~δ 3.0–5.0 ppm) .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures by analyzing diffraction data. For example, SHELX algorithms resolve hydrogen bonding between the hydroxyl group and fluorine atoms, critical for confirming stereochemistry .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, acetone) and limited solubility in water. Stability is influenced by moisture and light; storage in inert atmospheres (argon/nitrogen) at –20°C is recommended. Degradation byproducts, such as oxidized thiophene derivatives, should be monitored via HPLC .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic and steric effects of fluorine substitution?

Density Functional Theory (DFT) calculations reveal that fluorine atoms increase electronegativity at the β-carbon, stabilizing intermediates in nucleophilic reactions. Steric effects from the thiophene ring and fluorine substituents are modeled using molecular orbital simulations to predict regioselectivity in derivatization reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental 1H^1H NMR shifts and predicted values may arise from dynamic rotational barriers in the thiophene ring. Multi-technique validation (e.g., 13C^{13}C-DEPT, HSQC, and NOESY) clarifies ambiguities. For crystallographic inconsistencies, SHELXD’s dual-space algorithms improve phase resolution in twinned crystals .

Q. How can byproduct formation in fluorination reactions be minimized?

Common byproducts include defluorinated alcohols or thiophene ring-opened derivatives. Strategies include:

  • Using anhydrous conditions to suppress hydrolysis.
  • Incorporating scavengers (e.g., molecular sieves) to trap reactive intermediates.
  • Optimizing catalyst turnover (e.g., Pd(PPh3_3)4_4) to reduce side reactions .

Q. What role does the thiophene moiety play in biological or materials science applications?

The thiophene ring enhances π-stacking in organic semiconductors and coordination with metal ions in catalytic systems. In medicinal chemistry, its electronic profile influences binding affinity to enzymatic targets, though specific bioactivity data for this compound requires further study .

Q. Methodological Considerations

Q. How are reaction intermediates monitored in real-time during synthesis?

In situ techniques like ReactIR or LC-MS track intermediates (e.g., fluorinated ketones or epoxides). For example, ReactIR identifies C–F bond formation at ~1100 cm1^{-1}, while LC-MS quantifies transient species with mass-to-charge ratios matching predicted intermediates .

Q. What protocols ensure reproducibility in crystallographic data collection?

  • Use high-resolution detectors (e.g., CCD or EIGER) for accurate intensity measurements.
  • Apply multi-scan corrections (SADABS) to mitigate absorption effects.
  • Validate refinement with R-factor convergence (<5%) and Hirshfeld surface analysis .

Q. Data Contradiction Analysis

Q. How are conflicting results in fluorine substitution kinetics reconciled?

Discrepancies in reaction rates between studies often stem from solvent polarity or counterion effects. For example, fluoride ions in DMSO accelerate SN2 mechanisms, while bulky counterions (e.g., tetrabutylammonium) favor SN1 pathways. Meta-analyses using Arrhenius plots differentiate solvent-driven vs. steric effects .

Properties

Molecular Formula

C6H6F2OS

Molecular Weight

164.18 g/mol

IUPAC Name

2,2-difluoro-2-thiophen-2-ylethanol

InChI

InChI=1S/C6H6F2OS/c7-6(8,4-9)5-2-1-3-10-5/h1-3,9H,4H2

InChI Key

NDEUTRRJQQIIDM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CO)(F)F

Origin of Product

United States

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